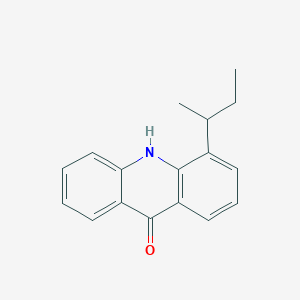

4-Sec-butyl-acridone

Description

Structure

3D Structure

Properties

CAS No. |

55751-70-7 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

4-butan-2-yl-10H-acridin-9-one |

InChI |

InChI=1S/C17H17NO/c1-3-11(2)12-8-6-9-14-16(12)18-15-10-5-4-7-13(15)17(14)19/h4-11H,3H2,1-2H3,(H,18,19) |

InChI Key |

HMAYZVIEYUILEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of 4 Sec Butyl Acridone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-sec-butyl-acridone. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the acridone (B373769) core and the sec-butyl substituent. The aromatic protons of the acridone skeleton would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The N-H proton of the acridone ring would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For the sec-butyl group, a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group (CH₂), a multiplet for the methine proton (CH), and a doublet for the other methyl group would be anticipated, with their chemical shifts appearing in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the acridone core would be expected to resonate at a significantly downfield chemical shift (around 180 ppm). The aromatic carbons would appear in the range of 115-145 ppm, while the carbons of the sec-butyl group would be found in the upfield region (typically 10-40 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Sec-butyl-acridone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| NH | Variable | br s |

| sec-Butyl CH | 2.5 - 3.0 | m |

| sec-Butyl CH₂ | 1.5 - 1.8 | sextet |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Sec-butyl-acridone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~180 |

| Aromatic C | 115 - 145 |

| sec-Butyl CH | 30 - 40 |

| sec-Butyl CH₂ | 20 - 30 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of 4-sec-butyl-acridone and for gaining insights into its structural features through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the 4-sec-butyl-acridone molecule. The fragmentation pattern would be expected to show characteristic losses of fragments from the sec-butyl chain. A prominent fragment ion would likely result from the cleavage of the C-C bond adjacent to the acridone ring, leading to the loss of a propyl radical to form a stable benzylic-type cation. Another significant fragmentation pathway could involve the loss of an ethyl radical. The study of these fragmentation patterns is crucial for confirming the substitution pattern on the acridone core. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for 4-Sec-butyl-acridone

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-29]⁺ | Loss of an ethyl radical (C₂H₅) |

| [M-43]⁺ | Loss of a propyl radical (C₃H₇) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-sec-butyl-acridone. The IR spectrum would be expected to show characteristic absorption bands for the N-H and carbonyl (C=O) groups of the acridone core, as well as C-H and C-C vibrations from the aromatic rings and the sec-butyl substituent.

A strong, sharp absorption band in the region of 1620-1680 cm⁻¹ would be indicative of the carbonyl stretching vibration. The N-H stretching vibration would likely appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the sec-butyl group would appear just below 3000 cm⁻¹. The presence of aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for 4-Sec-butyl-acridone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| C=O Stretch | 1620 - 1680 | Strong, Sharp |

Cyclic Voltammetry and Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of 4-sec-butyl-acridone, specifically its redox behavior. By scanning the potential applied to an electrode immersed in a solution of the compound, one can observe oxidation and reduction processes.

For acridone derivatives, the electrochemical behavior is often characterized by reversible or quasi-reversible oxidation and reduction waves. The position of the sec-butyl group at the 4-position could influence the electron density of the acridone system and, consequently, its oxidation and reduction potentials. The cyclic voltammogram would provide information on the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule, which are important for understanding its electronic properties and potential applications in materials science. The stability of the resulting radical ions can also be assessed through cyclic voltammetry experiments at different scan rates.

Other Advanced Spectroscopic Techniques for Electronic Structure Probing

To gain a deeper understanding of the electronic structure of 4-sec-butyl-acridone, other advanced spectroscopic techniques could be employed. Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy would reveal information about the electronic transitions within the molecule. The absorption and emission maxima, as well as the quantum yield, would be influenced by the sec-butyl substituent.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model the electronic structure, predict spectroscopic properties, and visualize the molecular orbitals (HOMO and LUMO). These theoretical calculations can provide valuable insights into the relationship between the molecular structure and the observed spectroscopic and electrochemical behavior.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Photophysical Investigations of 4 Sec Butyl Acridone and Its Fluorogenic Derivatives

Absorption and Emission Spectroscopy

The interaction of molecules with light is fundamental to understanding their photophysical behavior. This is studied through absorption and emission spectroscopy.

Research Findings:

The electronic absorption spectra of acridine (B1665455) derivatives, the core structure of 4-Sec-butyl-acridone, typically exhibit significant absorption bands in the range of 350–450 nm. researchgate.net These absorptions correspond to π-π* electronic transitions within the conjugated acridine ring system. researchgate.net The precise wavelength of maximum absorption (λ_max) is influenced by the solvent environment and the nature of any substituents on the acridone (B373769) core.

Upon excitation with light of an appropriate wavelength, acridone derivatives relax to the ground state, often through the emission of light, a process known as fluorescence. The emission from the electronically excited state of an acridone typically occurs at wavelengths between 420 nm and 440 nm. nih.gov However, derivatization can significantly shift the emission spectrum. For instance, certain pyridine-substituted acridone derivatives designed for OLEDs show emission peaks further into the visible spectrum, between 480 nm and 502 nm when measured in tetrahydrofuran (B95107) (THF). scut.edu.cn The difference between the absorption and emission maxima is known as the Stokes shift.

| Derivative Family | Solvent/State | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |

| General Acridine Derivatives | - | 350-450 nm | - | researchgate.net |

| Parent Acridone Core | - | - | 420-440 nm | nih.gov |

| Pyridine-Substituted Acridones | THF | - | 480-502 nm | scut.edu.cn |

Table 1: Representative Absorption and Emission Data for Acridone Derivatives.

Fluorescence Quantum Yield and Lifetime Measurements

The efficiency and dynamics of the fluorescence process are quantified by the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F).

Research Findings:

The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. Acridone derivatives can exhibit a wide range of quantum yields depending on their structure and environment. For example, certain sky-blue delayed fluorescence molecules based on acridone have demonstrated high fluorescence quantum yields of 78–94% in doped films. scut.edu.cnrsc.org In contrast, some surfactant-like acridone derivatives show very low quantum yields in solvents like water, THF, and dichloromethane (B109758) (DCM), but exhibit high quantum yields in polar protic organic solvents such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH). mdpi.com

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. The parent acridone molecule is known to have a relatively long fluorescence lifetime, on the order of 14 nanoseconds. researchgate.net This property is valuable for applications in fluorescence lifetime-based biological assays. researchgate.net

| Derivative Family | Solvent/State | Quantum Yield (Φ_F) | Lifetime (τ_F) | Reference |

| Pyridine-Substituted Acridones | Doped Film | 78-94% | - | scut.edu.cnrsc.org |

| Surfactant-like Acridones | MeOH, EtOH | High | - | mdpi.com |

| Surfactant-like Acridones | H₂O, THF, DCM | Very Low | - | mdpi.com |

| Parent Acridone | - | - | ~14 ns | researchgate.net |

Table 2: Fluorescence Quantum Yield and Lifetime Data for Select Acridone Derivatives.

Investigation of Twisted Intramolecular Charge Transfer (TICT) Phenomena

Twisted Intramolecular Charge Transfer (TICT) is an excited-state process that can occur in molecules containing an electron donor (D) and an electron acceptor (A) group linked by a single bond. rsc.orgscispace.com Upon photoexcitation, an electron moves from the donor to the acceptor, and subsequent rotation around the single bond leads to a geometrically relaxed, "twisted" excited state. scispace.comnih.gov

Research Findings:

The acridone core is an electron-accepting moiety. mdpi.com To induce TICT characteristics, an electron-donating group must be attached to it. This D-A structure can lead to the formation of a TICT state upon excitation. mdpi.comscispace.com This process is often accompanied by the appearance of a new, red-shifted emission band corresponding to fluorescence from the TICT state, which is highly sensitive to the polarity and viscosity of the environment. rsc.org

For example, acridone derivatives conjugated with vinylpyridine groups have been shown to possess TICT properties. mdpi.com Similarly, an intramolecular charge transfer process has been observed between an acridone core and a triphenylamine (B166846) group attached at the nitrogen position. rsc.org The formation of the TICT state provides a non-radiative decay pathway, which can quench fluorescence, but this sensitivity to the local environment makes TICT-based fluorophores useful as sensors. rsc.orgscispace.com While the sec-butyl group on 4-Sec-butyl-acridone is a weak electron donor, significant TICT phenomena typically require stronger donor groups and a molecular architecture that facilitates twisting.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This behavior is a direct consequence of the differential solvation of the molecule's ground and excited states and is particularly pronounced in molecules that undergo a significant change in dipole moment upon excitation, such as those exhibiting charge transfer. nih.gov

Research Findings:

Acridone-based luminophores are known to exhibit marked solvatochromism. researchgate.net Studies on specific acridone derivatives have shown that their optical properties are highly sensitive to the solvent environment. mdpi.com For instance, some derivatives display a blue-shift (hypsochromic shift) in their absorption spectra with increasing solvent polarity. mdpi.com In contrast, their fluorescence emission can be red-shifted (bathochromic shift) in polar aprotic solvents like DMSO and DMF. mdpi.com This environmental sensitivity is a hallmark of fluorophores with charge-transfer character in their excited state. scispace.com This property allows such molecules to be used as fluorescent probes to report on the polarity of their microenvironment. scispace.com

| Property | Observation | Solvents | Reference |

| Absorption | Blue-shift with increasing polarity | Various | mdpi.com |

| Emission | Red-shift in polar aprotic solvents | DMSO, DMF, etc. | mdpi.com |

| Emission | Selective fluorescence (strong in some solvents, weak in others) | Strong in MeOH/EtOH; Weak in H₂O/THF | mdpi.com |

Table 3: General Solvatochromic Trends Observed in Acridone Derivatives.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly fluorescent upon aggregation or in the solid state. nih.gov This behavior is often attributed to the restriction of intramolecular motions (such as rotations or vibrations) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay (fluorescence). rsc.org

Research Findings:

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), certain acridone derivatives have been specifically designed to exhibit AIE. mdpi.comrsc.org For example, N-substitution of the acridone core with bulky groups like triphenylamine can lead to tunable AIE. rsc.org In mixtures of THF and water, the fluorescence of these derivatives intensifies and shifts as the water fraction increases, promoting aggregation. rsc.org

Other research has shown that sky-blue delayed fluorescence molecules based on acridone also exhibit AIE properties. scut.edu.cnrsc.org In another study, surfactant-like acridone derivatives, which were non-fluorescent in aqueous solution, became highly emissive upon cellular uptake, a phenomenon attributed to self-assembly and aggregation-induced emission within the cellular environment. mdpi.com This property is highly advantageous for bioimaging applications, as it allows for a "turn-on" fluorescence response in a targeted environment. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Sec Butyl Acridone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comsimonsfoundation.orgarxiv.org It is a primary tool for calculating the ground state electronic density and energy of molecules, offering a balance between accuracy and computational cost. scispace.com For acridone (B373769) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, have been successfully employed to determine various physicochemical properties. bnmv.ac.inresearchgate.net These calculations are fundamental to understanding the molecule's geometry, orbital energies, and reactivity indices. scispace.com The electronic structure, governed by the arrangement of electrons in molecular orbitals, is key to predicting a molecule's chemical behavior and properties. simonsfoundation.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govchalcogen.ro A smaller energy gap generally implies higher chemical reactivity and polarizability. nih.gov

In the context of the acridone core, the HOMO is typically delocalized across the conjugated ring system, while the LUMO is also spread over this framework. mdpi.com The introduction of a sec-butyl group at the 4-position is an alkyl substituent, which is generally considered an electron-donating group through an inductive effect. This donation of electron density would be expected to raise the energy of the HOMO more significantly than the LUMO, likely resulting in a slightly smaller HOMO-LUMO energy gap compared to the unsubstituted acridone parent molecule. This reduced gap would suggest that 4-sec-butyl-acridone may be more reactive than acridone itself. Studies on various acridone derivatives show that the HOMO-LUMO gap can be tuned by different substituents. bnmv.ac.in For instance, acridone itself exhibits a relatively large HOMO-LUMO gap, indicating high stability. bnmv.ac.in

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Acridone Derivatives (Illustrative) Note: These values are based on general findings for acridone systems and are for illustrative purposes. Specific values for 4-sec-butyl-acridone would require dedicated DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Acridone | ~ -6.0 to -5.8 | ~ -1.9 to -1.5 | ~ 4.1 to 4.3 |

| Donor-Substituted Acridone | ~ -5.5 to -5.2 | ~ -1.8 to -1.4 | ~ 3.7 to 3.8 |

| Acceptor-Substituted Acridone | ~ -6.3 to -6.1 | ~ -2.5 to -2.1 | ~ 3.8 to 4.0 |

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. researchgate.net Within the framework of DFT and according to Koopmans' theorem, IP and EA can be approximated from the energies of the frontier orbitals:

IP ≈ -EHOMO

EA ≈ -ELUMO kashanu.ac.irwikipedia.org

A lower ionization potential indicates that a molecule can more readily donate an electron. researchgate.net Conversely, a higher electron affinity suggests a greater capacity to accept an electron. researchgate.net For acridone derivatives, these values are crucial for understanding their behavior in redox reactions and their potential application as electronic materials. bnmv.ac.in The introduction of the electron-donating sec-butyl group would be expected to lower the ionization potential of 4-sec-butyl-acridone relative to the parent compound, making it a better electron donor. The effect on electron affinity is generally less pronounced for alkyl substituents.

Table 2: Predicted Electronic Properties for Acridone Derivatives (Illustrative) Note: Values are derived from general principles and data on related compounds. bnmv.ac.inresearchgate.netkashanu.ac.ir

| Compound | Approx. Ionization Potential (eV) | Approx. Electron Affinity (eV) |

| Acridone | 5.8 - 6.0 | 1.5 - 1.9 |

| 4-Sec-butyl-acridone (Predicted) | < 5.8 | ~ 1.5 - 1.9 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

For 4-sec-butyl-acridone, docking studies would involve placing the molecule into the active site of a target protein. The acridone scaffold is known to interact with various biological targets, including DNA and protein kinases. nih.gov For example, acridone derivatives have been docked into the ATP-binding site of MARK4 kinase, where the planar acridone core interacts with key residues. nih.gov In such a study involving 4-sec-butyl-acridone, the sec-butyl group at the 4-position would be assessed for its steric and hydrophobic contributions to binding. Depending on the topology of the binding pocket, this bulky, non-polar group could either fit into a hydrophobic pocket, enhancing binding affinity, or cause steric clashes that reduce affinity. The specific interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, would be analyzed to score and rank the binding pose. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use calculated molecular descriptors (physicochemical properties or theoretical parameters) to predict the activity of new or untested compounds. wikipedia.orgresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Topomer CoMFA, extend this by considering the three-dimensional properties of the molecules. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a predictive model.

Topomer CoMFA is a fragment-based 3D-QSAR method that avoids the need for manual molecular alignment. imist.mascirp.org It generates a model based on the shape and field properties of molecular fragments, which can be highly useful for lead optimization. scirp.org

Prediction of Spectroscopic and Electrochemical Behavior through Computational Methods

Computational methods are also employed to predict spectroscopic and electrochemical properties, which can aid in the characterization of novel compounds.

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule. mdpi.com Furthermore, methods exist to calculate nuclear magnetic resonance (NMR) chemical shifts (1H and 13C), which are invaluable for structure elucidation. acs.org For 4-sec-butyl-acridone, these calculations would predict a UV-Vis spectrum characteristic of the acridone chromophore, potentially with slight shifts due to the alkyl substituent, and a specific pattern of NMR signals corresponding to the unique protons and carbons in the molecule.

Electrochemical Prediction: The HOMO and LUMO energies calculated via DFT can be correlated with a molecule's redox potentials (oxidation and reduction). rsc.orgresearchgate.net The oxidation potential is related to the HOMO energy, while the reduction potential relates to the LUMO energy. researchgate.net Cyclic voltammetry experiments on acridone derivatives have shown reversible oxidation waves. researchgate.net Computational models for 4-sec-butyl-acridone would predict its oxidation potential, which is expected to be lower (easier to oxidize) than that of unsubstituted acridone due to the electron-donating nature of the sec-butyl group. rug.nl

Mechanistic Investigations of 4 Sec Butyl Acridone S Biological Activities

Interaction with Nucleic Acids: DNA Intercalation Mechanisms

The planar aromatic structure of the acridone (B373769) core is a well-established pharmacophore known for its ability to intercalate between the base pairs of DNA. nih.govnih.gov This mode of binding involves the insertion of the flat tricyclic ring system into the DNA duplex, a process stabilized by van der Waals forces and potentially supplemented by interactions between side chains and the DNA grooves. nih.gov This intercalation disrupts the normal function of DNA, interfering with processes like replication and transcription. researchgate.net

However, a specific investigation into the DNA intercalation mechanism of 4-Sec-butyl-acridone has not been reported. Research has not been published detailing its binding affinity (e.g., binding constants), sequence selectivity, or the precise conformational changes induced in the DNA helix upon binding. Therefore, no quantitative data or specific mechanistic insights for 4-Sec-butyl-acridone's interaction with nucleic acids can be provided.

Enzyme Inhibition Studies

The acridone scaffold is a versatile structure found in numerous enzyme inhibitors. researchgate.netnih.govrsc.org Various derivatives have been synthesized and evaluated for their ability to inhibit a range of critical cellular enzymes.

Topoisomerase Inhibition (Type I and II)

Acridone and acridine (B1665455) derivatives are recognized as a significant class of topoisomerase inhibitors. researchgate.netnih.govnih.govmdpi.com These enzymes are crucial for managing DNA topology during cellular processes, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govmdpi.com Depending on their substitution patterns, acridone-based compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, or as catalytic inhibitors that prevent DNA binding or cleavage. nih.govmdpi.com

Despite this general activity for the compound class, no studies were found that specifically evaluated 4-Sec-butyl-acridone for its inhibitory activity against either topoisomerase I or topoisomerase II. Consequently, there is no data on its IC₅₀ values, its specific mechanism of inhibition (poison vs. catalytic inhibitor), or its relative selectivity for either enzyme isoform.

Telomerase Inhibition

Inhibition of telomerase, an enzyme critical for maintaining telomere length and enabling cellular immortality in cancer, is another therapeutic strategy. Certain substituted acridine and acridone derivatives have been designed as telomerase inhibitors, often acting by stabilizing G-quadruplex structures that can form in telomeric DNA. nih.govnih.gov This stabilization prevents telomerase from accessing its substrate. nih.gov

A literature search did not yield any studies focused on the potential telomerase-inhibiting properties of 4-Sec-butyl-acridone. Its ability to bind and stabilize G-quadruplex structures is unknown, and no IC₅₀ values or data on its effects on telomerase activity in cell-based assays have been published.

Kinase Inhibition (e.g., Microtubule Affinity-Regulating Kinase 4 - MARK4)

Protein kinases are key regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govresearchgate.net The acridone scaffold has been identified as a promising starting point for the development of kinase inhibitors, including for Microtubule Affinity-Regulating Kinase 4 (MARK4), a Ser/Thr kinase involved in cell cycle progression and microtubule dynamics. nih.govresearchgate.netacs.org

While various substituted acridones have been synthesized and tested for MARK4 inhibition, no research has specifically reported on the bioactivity of 4-Sec-butyl-acridone against MARK4 or any other protein kinase. There is no available data regarding its binding affinity, inhibitory concentration (IC₅₀), or its mode of interaction within the kinase ATP-binding pocket.

Cholinesterase Inhibition (AChE and BChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are therapeutically important, particularly in the context of Alzheimer's disease. nih.govnih.gov The acridine structure is famously the basis for tacrine, an early cholinesterase inhibitor, and other acridine/acridone derivatives have been explored for this activity. nih.govresearchgate.net

However, there is no published research evaluating 4-Sec-butyl-acridone as an inhibitor of either acetylcholinesterase or butyrylcholinesterase. Its inhibitory potency (IC₅₀) and selectivity for these enzymes have not been determined.

Modulatory Effects on Cellular Processes

Given the foundational roles of DNA integrity and the activity of enzymes like topoisomerases, kinases, and telomerase, inhibitors of these targets can profoundly modulate cellular processes, including cell cycle progression, apoptosis, and differentiation. nih.govnih.gov For example, acridine derivatives that target topoisomerase II have been shown to induce G2 phase cell cycle arrest. nih.gov

As no specific biological targets or enzyme inhibitory activities have been identified for 4-Sec-butyl-acridone, its modulatory effects on cellular processes remain uninvestigated. There are no reports detailing its impact on cell cycle distribution, induction of apoptosis, or influence on cellular signaling pathways.

DNA Replication and Transcription Disruption

The planar structure of the acridone core is a key feature that enables these molecules to function as DNA intercalating agents. rsc.orgnih.gov This process involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. nih.gov This intercalation can physically obstruct the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. rsc.org

Table 1: General Mechanisms of Acridone Derivatives on DNA

| Mechanism | Description | Key Enzymes Affected |

|---|---|---|

| DNA Intercalation | Insertion of the planar acridone ring between DNA base pairs. | DNA Polymerase, RNA Polymerase |

| Topoisomerase Inhibition | Interference with enzymes that manage DNA supercoiling. | Topoisomerase I and II |

Cell Cycle Progression Modulation

Disruption of the cell cycle is a common mechanism for many anticancer agents. nih.gov By arresting cells at specific checkpoints, these compounds can prevent proliferation and induce cell death. wikipedia.org Acridone derivatives have been shown to influence cell cycle progression, often leading to arrest in the G2/M phase. nih.gov

The modulation of the cell cycle by these compounds is frequently linked to their effects on key regulatory proteins. For instance, some anticancer agents can alter the levels of cyclins and cyclin-dependent kinases (CDKs), which are fundamental to the progression through different phases of the cell cycle. mdpi.com While the broader class of acridones is known to induce cell cycle arrest, the specific impact of 4-Sec-butyl-acridone on cell cycle regulatory proteins and the precise phase of arrest it induces require further detailed investigation. nih.govrsc.org The induction of cell cycle arrest is a critical step that can precede the initiation of programmed cell death, or apoptosis. mdpi.comfrontiersin.org

Table 2: Potential Effects of 4-Sec-butyl-acridone on Cell Cycle

| Cell Cycle Phase | Potential Effect | Associated Proteins |

|---|---|---|

| G1 Phase | Possible arrest, preventing entry into S phase. | Cyclin D, CDK4/6 |

| S Phase | Potential interference with DNA synthesis. | Cyclin E, CDK2 |

| G2/M Phase | Common point of arrest for acridone derivatives. | Cyclin B, CDK1 (Cdc2) |

Induction of Apoptosis (Cellular Mechanisms)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov Many chemotherapeutic agents exert their effects by triggering this cellular suicide pathway. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. nih.gov

The induction of apoptosis by acridone derivatives is often a consequence of the cellular stress caused by DNA damage and cell cycle arrest. nih.gov The intrinsic pathway is frequently implicated, involving the release of cytochrome c from the mitochondria, which then activates the caspase cascade. nih.gov Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial membrane permeability. nih.gov While this is a known mechanism for related compounds, specific studies confirming the activation of caspases and the involvement of the intrinsic or extrinsic pathways by 4-Sec-butyl-acridone are necessary to fully elucidate its apoptotic mechanism.

Table 3: Key Events in Apoptosis Induction

| Pathway | Trigger | Key Proteins |

|---|---|---|

| Extrinsic | Binding of death ligands to cell surface receptors. | FAS, TNF-R, Caspase-8 |

| Intrinsic | Cellular stress, DNA damage. | Bcl-2 family, Cytochrome c, Caspase-9 |

| Execution | Convergence of both pathways. | Caspase-3 |

Overcoming ABC Transporter-Mediated Drug Resistance (e.g., P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally unrelated drugs. nih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. nih.govnih.gov

Certain acridone derivatives have been identified as potent inhibitors of P-glycoprotein. nih.gov For example, the acridone carboxamide derivative GG918 has been shown to selectively inhibit P-gp mediated transport at nanomolar concentrations. nih.gov By blocking the action of these efflux pumps, such compounds can restore the intracellular concentration of chemotherapeutic drugs and reverse multidrug resistance. nih.gov While the potential for acridone derivatives to modulate P-gp activity is established, specific experimental data on the efficacy of 4-Sec-butyl-acridone as a P-gp inhibitor is required.

Table 4: ABC Transporters and Drug Resistance

| Transporter | Function | Implication in Cancer |

|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Efflux of a wide range of xenobiotics and drugs. | Major contributor to multidrug resistance. |

| MRP1 | Transport of conjugated drugs and organic anions. | Associated with resistance to various chemotherapeutics. |

| BCRP | Efflux of a diverse array of drugs and toxins. | Implicated in resistance to topoisomerase inhibitors. |

Antiviral Mechanism of Action

The broad biological activity of acridone derivatives extends to antiviral effects against a range of DNA and RNA viruses. rsc.org Their mechanisms of action are often multifactorial, targeting both viral and cellular components involved in the viral life cycle. nih.gov

Inhibition of Viral Replication and Cellular Factors

The antiviral action of many compounds, including acridones, often involves the inhibition of viral replication. nih.gov This can be achieved by targeting viral enzymes, such as DNA or RNA polymerases, or by interfering with cellular factors that the virus hijacks for its own replication. nih.govharvard.edu The ability of acridones to intercalate into nucleic acids can directly impede the replication of the viral genome. rsc.org

Furthermore, some acridone derivatives have been shown to affect cellular enzymes that are crucial for viral replication. For instance, the inhibition of inosine-monophosphate dehydrogenase (IMPDH), a cellular enzyme involved in the synthesis of guanine (B1146940) nucleotides, has been proposed as a mechanism for the antiviral activity of some acridones against RNA viruses. nih.gov This depletion of the nucleotide pool can effectively starve the virus of the building blocks it needs for replication. The specific cellular and viral targets of 4-Sec-butyl-acridone remain an important area for future research.

Activity against Specific DNA and RNA Viruses (e.g., Herpes Simplex, Dengue, Junin)

Research has demonstrated the efficacy of various acridone derivatives against specific viruses.

Herpes Simplex Virus (HSV): Substituted 1-hydroxyacridones have been identified as potent and selective inhibitors of both HSV-1 and HSV-2. nih.gov These non-nucleoside inhibitors are thought to act via a novel mechanism, although the specific viral target has not yet been fully defined. nih.gov The development of resistance to standard nucleoside analogs like acyclovir (B1169) makes the discovery of new classes of anti-herpetic compounds particularly important. harvard.edumedscape.commdpi.com

Dengue Virus (DENV): N-allyl acridones have shown effectiveness in inhibiting all four serotypes of the Dengue virus in vitro. nih.gov Mechanistic studies suggest that these compounds interfere with intracellular virus multiplication, specifically targeting viral RNA synthesis, rather than affecting viral entry. nih.gov The antiviral action appears to involve, at least in part, the cellular enzyme IMPDH. nih.gov Given the lack of approved antivirals for Dengue, these findings are significant. drugdiscoverynews.commdpi.com

Junin Virus (JUNV): The antiviral activity of acridone derivatives has also been demonstrated against Junin virus, the causative agent of Argentine hemorrhagic fever. nih.govresearchgate.net Studies on a specific acridone derivative showed potent inhibition of JUNV multiplication by targeting viral RNA synthesis. nih.govresearchgate.net The mechanism was found to be partially related to the reduction of the cellular GTP pool. nih.gov

While the general class of acridones shows promise against these viruses, the specific antiviral profile and potency of 4-Sec-butyl-acridone against HSV, DENV, and JUNV need to be experimentally determined.

Table 5: Antiviral Activity of Acridone Derivatives

| Virus | Type | General Mechanism of Acridone Inhibition |

|---|---|---|

| Herpes Simplex Virus (HSV) | DNA Virus | Inhibition of viral replication (non-nucleoside mechanism). nih.gov |

| Dengue Virus (DENV) | RNA Virus | Inhibition of viral RNA synthesis; potential targeting of cellular IMPDH. nih.gov |

| Junin Virus (JUNV) | RNA Virus | Inhibition of viral RNA synthesis; partial depletion of GTP pool. nih.gov |

Structure Activity Relationship Sar Studies of 4 Sec Butyl Acridone Analogues

Impact of Substituent Nature and Position on Biological Efficacy

The biological activity of acridone (B373769) analogues is highly dependent on the nature and placement of substituents on the tricyclic core. nih.gov Both electronic and steric factors play a crucial role in modulating the efficacy of these compounds.

Nature of Substituents:

Alkyl Groups: The size and lipophilicity of alkyl substituents can significantly impact activity. For instance, in a series of acridine (B1665455) derivatives, substituting the core with a butyl group at position 2 resulted in a more active compound compared to analogues with smaller ethyl or methyl groups. This suggests that increased lipophilicity or specific steric interactions can enhance biological efficacy.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents are critical. Studies on N10-substituted acridone-2-carboxamides revealed a clear trend for para-substituents on a phenyl ring, with the order of activity being NO2 > F > Cl > CH3 > OCH3. This indicates that potent electron-withdrawing groups can enhance activity. Conversely, other studies have shown that compounds with an electron-donating group at the 7- or 8-position of the acridine moiety are more active, potentially due to more effective interaction with DNA.

Side Chains: The flexibility and composition of side chains attached to the acridone nucleus are important. Research on 2-methoxy acridones suggests that the flexibility of a substituent sidechain, particularly the presence of four-membered methylene (B1212753) bridges between the acridone core and other functional groups, enhances cytotoxic potency.

Positional Effects: The position of a substituent on the acridone ring is a key determinant of its biological effect. nih.gov

N10 Position: The nitrogen atom at position 10 is a common site for modification. Appending various substituents at this position can modulate properties like solubility and target interaction. For example, N-butyl substituted acridone-2-carboxamides showed more significant cytotoxicity against breast cancer cell lines than the corresponding N-propyl derivatives.

C2/C4 Positions: Substitutions at the C2 and C4 positions of the acridone ring have been explored to modulate activity. In some series, methoxy, chlorine, or bromine groups at these positions led to no observable activity for acetylcholinesterase inhibition, highlighting that substitution at these locations can be detrimental depending on the target.

C7/C8 Positions: As mentioned, electron-donating groups at the 7- or 8-position have been shown to increase anticancer activity, suggesting these positions are favorable for modifications aimed at enhancing DNA interaction.

The collective findings indicate that a delicate balance of lipophilic, electronic, and steric properties, dictated by the specific nature and position of substituents, governs the biological efficacy of acridone analogues.

Stereochemical Considerations and Bioactivity

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with its biological target. researchgate.net For analogues of 4-sec-butyl-acridone, the sec-butyl group itself contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers).

While specific studies detailing the differential activity of the (R)- and (S)-enantiomers of 4-sec-butyl-acridone are not extensively documented in the reviewed literature, the principles of stereoselectivity are well-established for other bioactive molecules. researchgate.net The biological activity of chiral compounds often resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects.

This enantioselectivity arises from the chiral nature of biological targets, such as enzyme active sites or receptor binding pockets, which are composed of chiral amino acids. The interaction between a small molecule and its target is often compared to a "hand-in-glove" fit; just as a right hand fits best in a right-handed glove, one enantiomer will typically have a much higher binding affinity for its target protein than the other.

For acridone analogues, introducing chiral centers, whether in the sec-butyl group or other substituted side chains, necessitates an evaluation of the biological activity of the individual stereoisomers. The development of stereoselective synthetic methods is crucial for accessing pure enantiomers to investigate their distinct pharmacological profiles. researchgate.net Without such studies, the full therapeutic potential of chiral analogues like 4-sec-butyl-acridone may not be realized, as the administration of a racemic mixture (a 50:50 mix of both enantiomers) could lead to lower efficacy or a different side effect profile than the pure, more active enantiomer.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to move beyond trial-and-error by using a deep understanding of the biological target to create molecules with improved properties. nih.gov For acridone analogues, the goal is to enhance their potency against a specific target while minimizing off-target effects, thereby improving selectivity.

Key principles guiding the rational design of acridone analogues include:

Structure-Based Design: This approach relies on the known three-dimensional structure of the target protein (e.g., an enzyme or receptor). Using this structural information, medicinal chemists can design acridone derivatives that fit precisely into the binding site and form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key amino acid residues. For example, structure-based modeling has been successfully used to design triazole-linked acridine compounds with high selectivity for human telomeric quadruplex DNA over other DNA structures. The selectivity was achieved by carefully controlling the dimensions of the molecule, particularly the separation between terminal alkyl-amino groups, to match the target's topology.

Exploiting Target Differences: Selectivity can be achieved by designing ligands that exploit subtle differences between the intended target and other related proteins. These differences can be in the shape, flexibility, or electrostatic potential of the binding sites. For instance, if a target enzyme has a larger hydrophobic pocket than a related off-target enzyme, the acridone analogue can be modified with a larger, complementary hydrophobic group to enhance binding to the desired target selectively.

Modulating Physicochemical Properties: Rational design also involves fine-tuning properties like hydrophobicity and electronic distribution to improve both target affinity and pharmacokinetic profiles. Quantitative structure-activity relationship (QSAR) studies have shown that the antitumor activity of acridinone (B8587238) derivatives is influenced by hydrophobicity and molecular symmetry, while their ability to bind DNA is related to electronic and topological properties. This knowledge allows for the targeted modification of the acridone scaffold to balance these properties for optimal effect.

By applying these principles, researchers can systematically modify the 4-sec-butyl-acridone scaffold to develop new analogues with superior potency and a more desirable selectivity profile.

Computational SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the SAR of bioactive molecules, accelerating the drug discovery process. The main techniques used for acridone analogues are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors (representing properties like lipophilicity, electronics, and topology) and using statistical methods, such as multiple linear regression, to build a predictive model.

For acridone derivatives, QSAR analyses have yielded significant insights:

In one study on acridones as HCV inhibitors, QSAR modeling revealed that calculated molar refractivity and hydrophobicity were key contributors to their activity. organic-chemistry.org

Another QSAR analysis of cytotoxic 2-methoxy acridones found that the flexibility of substituent sidechains was crucial for potency. The model also indicated that bulky substituents and sulfur atoms were unfavorable, whereas heteroatoms at the molecular extremity were favored.

Studies on antitumor acridinones have successfully created QSAR models linking molecular descriptors to both antileukemia activity and the ability to stabilize DNA duplexes, confirming that hydrophobic properties are important for antitumor effects, while electronic properties are key for DNA interaction. researchgate.net

These models can be used to predict the activity of newly designed acridone analogues before they are synthesized, helping to prioritize the most promising candidates. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It allows researchers to visualize potential binding modes and analyze the interactions at an atomic level. This method is invaluable for understanding the structural basis of SAR.

Docking studies on acridone analogues have been used to:

Predict Binding Affinity: By calculating a "docking score," the method can estimate the binding affinity of different analogues for a target, helping to rank compounds. Studies on N10-substituted acridones have used docking to evaluate binding affinity to targets like DNA and topoisomerase, with higher scores often correlating with better biological activity. nih.govnih.gov

Elucidate Binding Modes: Docking reveals how the acridone core and its substituents fit into the active site. For example, docking has shown how the planar acridone ring can intercalate between DNA base pairs and how specific substituents form hydrogen bonds or pi-sigma interactions with nucleotides or amino acid residues. nih.gov

Guide Rational Design: By identifying key interactions and unused space within a binding pocket, docking results can guide the rational design of new analogues with improved complementarity to the target.

Advanced Applications and Future Research Directions for 4 Sec Butyl Acridone

Development as Fluorescent Probes for Bioimaging and Cellular Studies

The rigid, planar structure of the acridone (B373769) core imparts inherent fluorescence, making its derivatives excellent candidates for the development of fluorescent probes. wikipedia.orgresearchgate.net These probes are instrumental in visualizing and understanding complex biological processes within living cells.

pH and Polarity Sensitive Probes

The fluorescence of acridone derivatives is often sensitive to the microenvironment, a property that is exploited to create probes that can report on local pH and polarity. The electron-donating nitrogen atom and the electron-accepting carbonyl group within the acridone structure can lead to intramolecular charge transfer (ICT) upon photoexcitation. The energy of this ICT state, and consequently the fluorescence emission wavelength and quantum yield, can be highly dependent on the polarity of the surrounding solvent or cellular environment. This solvatochromic behavior allows researchers to map the polarity of different cellular compartments, such as the less polar lipid droplets versus the more aqueous cytoplasm. nih.gov While specific studies on 4-Sec-butyl-acridone are not available, the introduction of the sec-butyl group, a nonpolar alkyl substituent, could potentially modulate the probe's partitioning into hydrophobic environments and fine-tune its sensitivity to polarity changes.

Selective Targeting of Cellular Environments and Biomolecules

To be effective, fluorescent probes must not only sense their target but also localize to the correct subcellular environment. Acridone derivatives can be chemically modified to include specific targeting moieties. For instance, linking the acridone core to lipophilic chains can direct the probe to lipid droplets, which are crucial organelles in cellular metabolism. nih.gov Other modifications can enable the targeting of specific biomolecules like DNA. The planar acridone ring system is capable of intercalating between the base pairs of DNA, leading to changes in its fluorescence that can be used to report on DNA presence and structure. nih.govresearchgate.net The design of a 4-Sec-butyl-acridone probe for specific targeting would involve synthetic modification to incorporate functionalities that recognize and bind to the desired cellular structure or biomolecule.

Optoelectronic Material Development (e.g., Organic Light Emitting Diodes (OLEDs), Hole Transport Materials)

The photophysical and electronic properties of acridine (B1665455) and acridone derivatives make them attractive for use in optoelectronic devices. Their high thermal stability and ability to form stable amorphous films are crucial for device longevity and performance.

In the field of Organic Light Emitting Diodes (OLEDs), acridine-based compounds have been successfully developed as both host materials and hole-transporting materials (HTMs). mdpi.com As HTMs, they facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The sec-butyl group on a 4-Sec-butyl-acridone molecule could influence the morphological stability and solubility of the material, which are important parameters for solution-processed device fabrication. The electronic properties of the acridone core would be central to its function, and the substituent could be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in the OLED stack, thereby improving device efficiency. mdpi.com

Photoinitiators in Polymerization and 3D Printing Technologies

Acridone derivatives have been investigated as photoinitiators for free radical polymerization, a process central to technologies like coatings, adhesives, and 3D printing. nih.gov These molecules can absorb light (typically in the near-UV or visible range) and generate reactive species (radicals) that initiate a chain polymerization reaction. The efficiency of an acridone-based photoinitiator depends on its absorption spectrum, the quantum yield of radical formation, and its interaction with other components in the photopolymerizable resin. The high photoreactivity of some acridone-based systems has enabled their use in direct laser writing, a high-resolution 3D printing technique. nih.gov The development of 4-Sec-butyl-acridone for such applications would involve characterizing its photochemical properties and its performance in initiating the polymerization of common monomers like acrylates.

Role in Advanced Catalysis (e.g., Photoredox Catalysis)

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. Acridinium salts, which are oxidized derivatives of acridines, have been shown to be potent organic photocatalysts. chinesechemsoc.org Upon irradiation with visible light, the acridinium catalyst can enter an excited state with enhanced oxidizing or reducing power, allowing it to mediate single-electron transfer (SET) processes with organic substrates. This initiates radical-based reaction pathways for a wide range of chemical transformations. While research has focused on acridinium salts, the parent acridone structure is a key precursor. The synthesis of a 4-Sec-butyl-acridinium photocatalyst from 4-Sec-butyl-acridone could offer a catalyst with modified solubility and redox properties, potentially leading to new reactivity or improved performance in organic solvents. chinesechemsoc.orgacs.org

Potential in Biosynthetic Pathways and Natural Product Engineering

Acridone alkaloids are a class of natural products found in various plant species, particularly in the Rutaceae family. wikipedia.orgnih.gov These compounds are biosynthesized from anthranilic acid and malonyl-CoA via the action of enzymes like acridone synthase. nih.gov The study of these biosynthetic pathways is crucial for understanding how nature produces such a diverse array of chemical structures.

Furthermore, the field of synthetic biology offers the potential to engineer microorganisms like Escherichia coli to produce non-natural acridone derivatives. nih.gov By introducing the necessary biosynthetic genes from plants into a microbial host, it is possible to create "cell factories" for the production of specific acridone compounds. This approach, known as natural product engineering, could potentially be adapted to produce 4-Sec-butyl-acridone. This would require an engineered biosynthetic pathway capable of utilizing a sec-butylated precursor or an enzyme with altered substrate specificity. Such engineered pathways could provide a sustainable and scalable route to novel acridone derivatives for various applications. nih.gov

Future Methodological Advancements in Acridone Chemistry

The field of acridone chemistry is continually evolving, with researchers focusing on developing more efficient, flexible, and scalable synthetic routes. Future advancements are anticipated to build upon recent successes in creating modular strategies for synthesizing biologically significant acridone natural products. nih.gov A key area of development is the refinement of multi-step syntheses into more streamlined processes that offer high yields and reduce the number of required steps compared to traditional methods. acs.org

One promising direction involves the expansion of one-pot synthesis techniques and the use of novel catalytic systems. sioc-journal.cn For instance, methods employing microwave assistance and metal-free catalysis are gaining traction for their potential to simplify preparation and improve efficiency. sioc-journal.cn Researchers are also exploring innovative cyclization reactions, such as iodine-promoted and oxidative cyclizations, to construct the core acridone structure. researchgate.net The development of modular approaches, where different components can be easily varied, allows for the rapid generation of diverse acridone derivatives, facilitating the exploration of structure-activity relationships. acs.org These advancements aim to make the synthesis of complex acridones, including those with therapeutic potential, more practical and accessible. nih.govacs.org

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for acridone derivatives, in line with the principles of green chemistry. A major focus is the reduction or elimination of hazardous substances and harsh reaction conditions often associated with traditional methods, such as Friedel-Crafts reactions that require strongly acidic conditions. nih.gov

Key green chemistry approaches that are being explored include:

Metal-Free Catalysis: The development of metal-free reaction conditions, such as the use of trifluoroacetic acid (TFA), tert-butyl hydroperoxide (TBHP), and dimethylsulfoxide (DMSO) for annulation and aerobic oxidative dehydrogenation, presents a more sustainable alternative to heavy metal catalysts. wordpress.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions. sioc-journal.cnjocpr.com This technique has been successfully applied to the N-alkylation of disubstituted acridones and for promoting cyclization reactions. researchgate.netjocpr.com

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and reagents. For example, efficient methods using Lewis acid catalysts in a microwave reactor for the cyclic condensation of aromatic amines with o-chlorobenzoic acid have been described. jocpr.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another area of active investigation. researchgate.net

Biosynthesis: The heterologous expression of plant-derived enzymes, such as type III polyketide synthases, in microorganisms like Escherichia coli offers a novel and sustainable route for the synthesis of acridone derivatives. nih.gov This biotechnological approach avoids the use of harsh chemicals and can be optimized to increase product yields. nih.gov

| Synthesis Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Heavy metal catalysts (e.g., Copper powder) | Metal-free systems (e.g., TFA/TBHP/DMSO), Lewis acids, Heterogeneous catalysts | Reduced toxicity, easier catalyst removal, potential for recyclability. researchgate.networdpress.comjocpr.com |

| Energy Input | Conventional heating (refluxing for many hours) | Microwave irradiation | Reduced reaction times, increased yields, often solvent-free. sioc-journal.cnjocpr.com |

| Reaction Conditions | Strongly acidic conditions (e.g., Friedel-Crafts) | Milder conditions, aerobic oxidation | Improved safety, reduced waste, less corrosive. nih.govwordpress.com |

| Starting Materials | Petroleum-based precursors | Bio-based precursors via enzymatic synthesis | Renewable resources, reduced environmental footprint. nih.gov |

Strategies for Overcoming Challenges in Acridone Research

Despite the significant therapeutic potential of acridone derivatives, their clinical application is often hampered by several challenges, most notably issues of toxicity and the development of drug resistance. mostwiedzy.plnih.govnih.gov Future research is focused on developing strategic solutions to mitigate these problems and enhance the therapeutic index of acridone-based compounds.

A primary challenge is the high cytotoxicity that some acridone derivatives exhibit, leading to undesirable side effects. mostwiedzy.pl A key strategy to address this is the synthesis and screening of large libraries of analogues to identify compounds with greater selectivity for target cells (e.g., cancer cells) over healthy cells. This involves modifying the acridone core with various substituents to modulate the compound's electronic and steric properties, thereby influencing its biological activity and toxicity profile. rsc.org

Another significant hurdle is the emergence of multidrug resistance (MDR) in cancer therapy, where tumor cells become resistant to a broad range of anticancer drugs. nih.govresearchgate.net Researchers are actively designing novel acridone derivatives that can circumvent MDR mechanisms. Some acridones have shown the potential to act as MDR modulators, possibly by inhibiting the function of transporter proteins like P-glycoprotein that are responsible for drug efflux from cancer cells. nih.govrsc.org

| Challenge in Acridone Research | Proposed Strategy | Mechanism/Approach |

|---|---|---|

| High Cytotoxicity and Side Effects | Development of Target-Specific Analogues | Synthesizing diverse derivatives to improve selectivity for specific biological targets (e.g., tumor-specific enzymes) and reduce off-target effects. mostwiedzy.plnih.gov |

| Multidrug Resistance (MDR) | Design of MDR Modulators | Creating acridone compounds that can inhibit efflux pumps (like P-glycoprotein) or bypass resistance mechanisms in cancer cells. nih.govrsc.org |

| Limited Bioavailability | Structural Modification | Altering the physicochemical properties of the acridone scaffold to improve solubility, absorption, and metabolic stability. |

| Complex Synthesis | Advancement of Synthetic Methodologies | Developing more efficient, scalable, and modular synthetic routes (e.g., one-pot, flow chemistry) to facilitate access to a wider range of derivatives for screening. acs.orgchinesechemsoc.org |

Future success in the field will depend on an interdisciplinary approach, combining advanced synthetic chemistry with computational analysis, molecular modeling, and comprehensive biological evaluation to design and develop the next generation of safer and more effective acridone-based therapeutic agents. rsc.orgresearchgate.net

Q & A

Q. How can reaction conditions be optimized to scale up 4-sec-butyl-acridone synthesis without compromising yield?

- Methodological Answer : Use design-of-experiment (DoE) methodologies, such as factorial design, to evaluate interactions between variables (e.g., temperature, reagent stoichiometry). Employ flow chemistry techniques for improved heat/mass transfer. Validate scalability with pilot-scale reactions and publish kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.